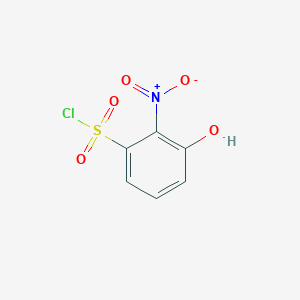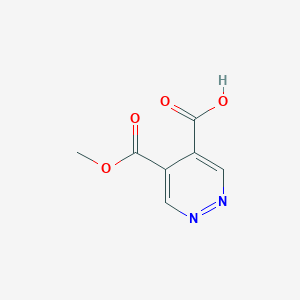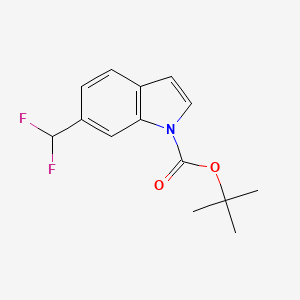![molecular formula C10H9NO3 B13686144 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals . This compound, in particular, has garnered attention due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be adapted to microwave conditions to improve yields and reaction times. The reaction typically proceeds through the formation of an intermediate iminium ion, which then cyclizes to form the oxazine ring.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the mild reaction conditions and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes could be feasible with further optimization.
Analyse Des Réactions Chimiques
Types of Reactions:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can yield dihydro analogs, which may exhibit different biological properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Functionalized oxazine derivatives.
Applications De Recherche Scientifique
Chemistry:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
The compound has shown potential as an antimicrobial agent, effective against bacteria such as Staphylococcus aureus and Escherichia coli . It also exhibits inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies .
Medicine:
Due to its biological activities, this compound is being explored for its potential use in drug development. Its antimicrobial properties make it a promising candidate for the treatment of infectious diseases .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as heat resistance and electronic applications .
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin, through stoichiometric inactivation . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function.
Comparaison Avec Des Composés Similaires
2-Methyl-4H-3,1-benzoxazin-4-one: This compound shares a similar core structure but lacks the methoxy group.
4H-Benzo[d][1,3]oxazin-4-ones: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-11-7-4-3-5-8(13-2)9(7)10(12)14-6/h3-5H,1-2H3 |
Clé InChI |
WIHCGGADTUJCJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC=C2)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)

![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)




![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)




